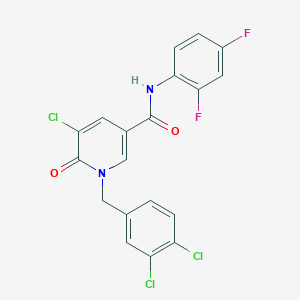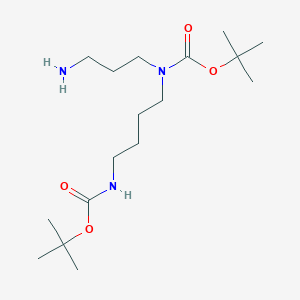![molecular formula C17H20N2O5S B2674582 3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide CAS No. 946322-86-7](/img/structure/B2674582.png)
3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes a methoxyphenyl group, a sulfonyl group, and a tetrahydrobenzo[c]isoxazol group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of functional groups like sulfonyl and isoxazole could potentially make it reactive under certain conditions .科学的研究の応用
Photodynamic Therapy for Cancer Treatment
Research on zinc phthalocyanine derivatives substituted with sulfonamide groups has shown promising applications in photodynamic therapy (PDT) for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in PDT. Such features highlight their potential as Type II photosensitizers in cancer treatment, utilizing light to activate the photosensitizer and selectively destroy cancerous cells (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Degradation of Sulfonamides
Studies on the environmental degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 reveal a novel microbial strategy involving ipso-hydroxylation followed by fragmentation of the parent compound. This process, which results in the elimination of sulfonamide antibiotics from the environment, showcases the potential application of bioremediation techniques to address the persistence of these compounds in the environment and their contribution to antibiotic resistance propagation (Ricken et al., 2013).
Synthesis and Bioactivity of Sulfonamides
The synthesis and study of new benzenesulfonamides for potential therapeutic applications, including their role as carbonic anhydrase inhibitors and their cytotoxic activities, contribute to the development of novel anti-tumor agents. These compounds, through their specific inhibitory effects on enzyme activity, offer insights into the design of drugs with targeted action against cancer and other diseases (Gul et al., 2016).
Antitumor Sulfonamides and Gene Expression Studies
Antitumor sulfonamides, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, have been analyzed for their effects on cancer cell lines through gene expression changes. This research helps to understand the pharmacophore structure and drug-sensitive cellular pathways, aiding in the development of effective cancer therapies (Owa et al., 2002).
Development of Proton Exchange Membranes
In the field of materials science, sulfonated poly(arylene ether sulfone) copolymers have been developed for use as polyelectrolyte membrane materials in fuel cells. These materials exhibit high proton conductivity and represent a critical component in the development of energy technologies (Kim, Robertson, & Guiver, 2008).
将来の方向性
The future research directions for this compound could include detailed studies of its synthesis, structure, reactivity, mechanism of action, and biological activity. Given the wide range of activities shown by similar compounds, it could potentially be a promising candidate for further study in medicinal chemistry .
特性
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-23-12-6-8-13(9-7-12)25(21,22)11-10-16(20)18-17-14-4-2-3-5-15(14)19-24-17/h6-9H,2-5,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMJGLUOPXVELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C3CCCCC3=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

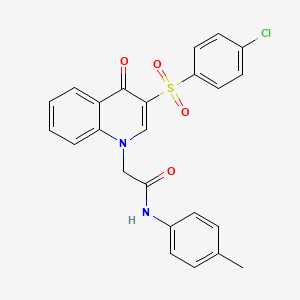
![N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2674500.png)
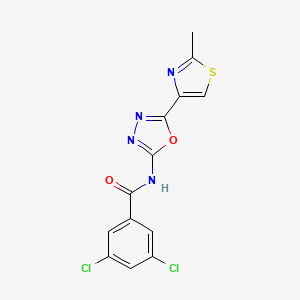
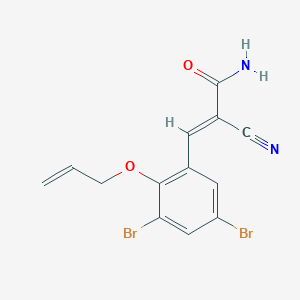
![4-{4-[(acetylamino)methyl]-1H-pyrazol-1-yl}-N-(4-fluorobenzyl)benzamide](/img/structure/B2674503.png)
![1-(3,4-Dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2674504.png)
![1-(4-Bromophenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2674506.png)
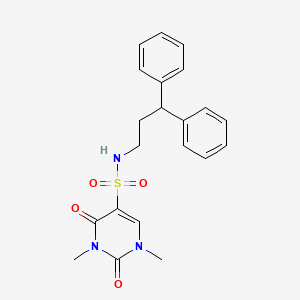
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2674508.png)
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3-methoxyphenyl)propanamide](/img/structure/B2674510.png)
![N-{4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2674513.png)
![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2674517.png)
